![molecular formula C12H12N2O3 B2832028 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid CAS No. 1334148-01-4](/img/structure/B2832028.png)

3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

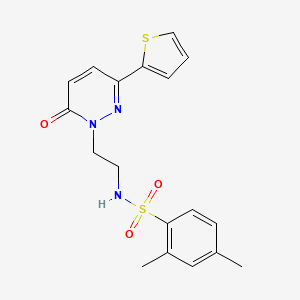

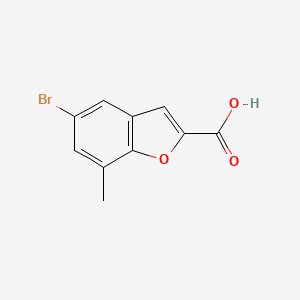

3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid is a chemical compound with the CAS Number: 1334148-01-4 . It has a molecular weight of 232.24 . The IUPAC name for this compound is 3-cyclopentylisoxazolo[5,4-b]pyridine-5-carboxylic acid .

Molecular Structure Analysis

The InChI code for 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid is 1S/C12H12N2O3/c15-12(16)8-5-9-10(7-3-1-2-4-7)14-17-11(9)13-6-8/h5-7H,1-4H2,(H,15,16) . This code provides a specific textual representation of the molecule’s structure.Scientific Research Applications

Central Nervous System (CNS) Acting Drugs

Research identifies heterocycles, including those with nitrogen (N), sulphur (S), and oxygen (O) as potential leads for synthesizing compounds with CNS activity. Such compounds could range in effects from depression to euphoria and convulsion, highlighting the broad potential of these chemical groups in drug development for CNS disorders (Saganuwan, 2017).

Synthetic Approaches and Biological Significance

Oxazolone moieties, closely related to the chemical structure , exhibit various pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of these compounds involves multiple routes, offering a foundation for the development of new therapeutic agents (Kushwaha & Kushwaha, 2021).

Oxidation by Cytochrome P450s

The oxidation of endobiotics by xenobiotic-metabolizing forms of human cytochrome P450s (P450 or CYPs) has significant physiological implications. Understanding the role of P450s in the metabolism of various substances, including potentially those related to the queried compound, can aid in predicting key enzymes involved in vivo and assessing the impact of genetic polymorphism on these metabolic processes (Niwa, Murayama, & Yamazaki, 2009).

Therapeutic Worth of Related Compounds

The peculiar structural features of related compounds, such as 1,3,4-oxadiazoles, are beneficial for effective binding with different enzymes and receptors, demonstrating a wide array of bioactivities. This insight is crucial for the rational design and development of new medicinal agents (Verma et al., 2019).

Antimicrobial Activity

The study of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids against Staphylococcus aureus sheds light on the potential of such compounds in addressing antibiotic resistance and developing novel anti-bacterial agents. These compounds are noted for their ability to inhibit essential bacterial functions, suggesting a promising avenue for drug development (Li & Zhang, 2021).

Future Directions

While specific future directions for 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid were not found in the search results, it’s clear that fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry . Their structural similarity to DNA bases and their contribution to solubility, polarity, lipophilicity, and hydrogen bonding capacity of the compounds they are incorporated into make them promising candidates for future research .

properties

IUPAC Name |

3-cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-12(16)8-5-9-10(7-3-1-2-4-7)14-17-11(9)13-6-8/h5-7H,1-4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROQPHVHBNAGML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NOC3=C2C=C(C=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-{[2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetamide](/img/structure/B2831947.png)

![2-(benzylthio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2831950.png)

![3-Chloropyrido[2,3-b]pyrazin-6-amine](/img/structure/B2831965.png)

![methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2831966.png)